(R)-(1-methyl-2-tritylisoindolin-5-yl)boronic acid
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Overview
Description
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C28H26BNO2 and a molecular weight of 419.32 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to an isoindoline ring system. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid typically involves the reaction of ®-1-methyl-2-tritylisoindoline with a boron-containing reagent. One common method is the reaction of the isoindoline derivative with boronic acid or boronate esters under suitable conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMSO.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-based enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers that incorporate boron atoms for enhanced properties.
Mechanism of Action
The mechanism of action of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the formation of palladium-boron intermediates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
®-1-methyl-2-phenylisoindolin-5-yl)boronic acid: A structurally similar compound with a phenyl group instead of a trityl group.
Uniqueness
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid is unique due to its trityl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over reaction conditions is required.
Properties
Molecular Formula |
C28H26BNO2 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]boronic acid |
InChI |
InChI=1S/C28H26BNO2/c1-21-27-18-17-26(29(31)32)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21,31-32H,20H2,1H3/t21-/m1/s1 |
InChI Key |
IPJALOIDFYMFEI-OAQYLSRUSA-N |
Isomeric SMILES |
B(C1=CC2=C(C=C1)[C@H](N(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(O)O |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(N(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(O)O |
Origin of Product |
United States |
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